molecular formula C8H5BrF3IO B13428028 3-Iodo-4-(trifluoromethoxy)benzyl bromide

3-Iodo-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B13428028
M. Wt: 380.93 g/mol
InChI Key: WTWCOGOVNTYBGK-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrF3IO It is a derivative of benzyl bromide, where the benzene ring is substituted with iodine at the 3-position and a trifluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-iodo-4-(trifluoromethoxy)toluene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethoxy)benzyl bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include hydrogenated derivatives.

Scientific Research Applications

3-Iodo-4-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzyl bromide depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethoxy group can influence the reactivity and stability of the compound, while the iodine atom can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Iodobenzyl bromide: Similar structure but lacks the trifluoromethoxy group.

    4-(Trifluoromethoxy)benzyl bromide: Similar structure but lacks the iodine atom.

    4-Iodo-3-(trifluoromethoxy)benzyl bromide: Isomer with different substitution pattern.

Uniqueness

3-Iodo-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both iodine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C8H5BrF3IO

Molecular Weight

380.93 g/mol

IUPAC Name

4-(bromomethyl)-2-iodo-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF3IO/c9-4-5-1-2-7(6(13)3-5)14-8(10,11)12/h1-3H,4H2

InChI Key

WTWCOGOVNTYBGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)I)OC(F)(F)F

Origin of Product

United States

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